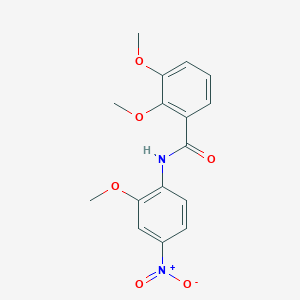

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Descripción

2,3-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with methoxy groups at the 2- and 3-positions of the benzene ring. The nitrogen atom of the amide group is further linked to a 2-methoxy-4-nitrophenyl moiety.

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-6-4-5-11(15(13)24-3)16(19)17-12-8-7-10(18(20)21)9-14(12)23-2/h4-9H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICKLBLTPDZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide can be approached through several general strategies:

Acyl Chloride-Amine Coupling Approach

This widely employed method involves the reaction between 2,3-dimethoxybenzoyl chloride and 2-methoxy-4-nitroaniline. Based on similar reactions documented for related compounds, this approach typically yields the desired product with high efficiency.

Direct Carboxylic Acid-Amine Coupling

This alternative strategy utilizes various coupling reagents to facilitate the direct reaction between 2,3-dimethoxybenzoic acid and 2-methoxy-4-nitroaniline, eliminating the need for preparing the intermediate acyl chloride.

Stepwise Functionalization Approach

Detailed Preparation Methods

Preparation via Acyl Chloride-Amine Coupling

Synthesis of 2,3-Dimethoxybenzoyl Chloride

The preparation of the key intermediate 2,3-dimethoxybenzoyl chloride typically follows the procedure below:

Reagents:

- 2,3-Dimethoxybenzoic acid (1.821 g, 10 mmol)

- Thionyl chloride (3.0 g, 25 mmol)

- Tetrahydrofuran (40 mL)

- N,N-Dimethylformamide (0.5 mL, catalytic amount)

Procedure:

- Add 2,3-dimethoxybenzoic acid to a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

- Add tetrahydrofuran and stir at room temperature.

- Add N,N-dimethylformamide as a catalyst.

- Continue stirring at room temperature for 0.5 hour.

- Add thionyl chloride dropwise and continue stirring at room temperature for 8 hours.

- Upon completion (as determined by thin-layer chromatography), remove the solvent under reduced pressure.

- Purify the crude product to obtain 2,3-dimethoxybenzoyl chloride.

The reported yield for this procedure is approximately 82.8-83.6%.

Coupling with 2-Methoxy-4-Nitroaniline

The coupling reaction can be conducted following a procedure adapted from similar reactions:

Reagents:

- 2,3-Dimethoxybenzoyl chloride (11 mmol)

- 2-Methoxy-4-nitroaniline (10 mmol)

- Triethylamine (10 mmol)

- Tetrahydrofuran (20 mL)

Procedure:

- Dissolve 2-methoxy-4-nitroaniline and triethylamine in tetrahydrofuran (10 mL) in a round-bottomed flask.

- In a separate vessel, prepare a solution of 2,3-dimethoxybenzoyl chloride in tetrahydrofuran (10 mL).

- Add the acid chloride solution dropwise to the amine solution at room temperature with continuous stirring.

- Allow the reaction mixture to stir at room temperature for 15 hours.

- Filter off the resulting triethylammonium chloride salt.

- Add water (150 mL) dropwise to the filtrate to precipitate the product.

- Collect the precipitate by filtration and wash thoroughly with water to remove excess amine derivative and triethylammonium chloride.

- Recrystallize the crude product from a suitable solvent (such as acetonitrile) to obtain pure this compound.

Direct Coupling Method Using Phosphorus-Based Reagents

This alternative approach bypasses the need for isolating the acid chloride intermediate:

Reagents:

- 2,3-Dimethoxybenzoic acid (0.41 mmol)

- 2-Methoxy-4-nitroaniline (0.49 mmol)

- Triphenylphosphine (0.49 mmol)

- Iodine (0.49 mmol)

- Triethylamine (0.82 mmol)

- Dichloromethane (2 mL)

Procedure:

- Dissolve iodine in dichloromethane at 0°C.

- Add triphenylphosphine in one portion and stir for 5 minutes.

- Add 2-methoxy-4-nitroaniline and continue stirring for 5 minutes.

- Add 2,3-dimethoxybenzoic acid and stir for an additional 5 minutes.

- Add triethylamine to the reaction mixture.

- Allow the solution to warm to room temperature and stir for 10 minutes.

- Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Continuous Flow Reactor Method

A modern approach utilizing continuous flow technology offers potential advantages for industrial-scale production:

Equipment Required:

- Continuous flow reactor system with three reactor units

- Four metering pumps

- Temperature control system

Reagents:

- 2,3-Dimethoxybenzoic acid

- 2-Methoxy-4-nitroaniline (or precursors)

- Acetic anhydride

- Mixed acid (sulfuric acid and nitric acid)

- Sodium hydroxide solution

- Appropriate solvents (e.g., acetic acid)

Procedure:

Based on adapted methodology from similar compounds:

Step 1 - Acylation:

- Pump a solution of the amine component and acylating agent into reactor I

- Control temperature at 25°C with a residence time of 2-3 minutes

Step 2 - Nitration (if needed):

- Feed the output from reactor I and the nitrating mixture into reactor II

- Maintain temperature at 25°C with appropriate residence time

Step 3 - Coupling:

- Introduce the prepared intermediates into reactor III along with coupling reagents

- Control temperature at 40-80°C

Post-processing:

Comparison of Synthetic Methods

Table 1 provides a comparative analysis of the different synthetic approaches:

| Method | Advantages | Disadvantages | Estimated Yield | Purity |

|---|---|---|---|---|

| Acyl Chloride-Amine Coupling | - Well-established procedure - Readily available reagents - Scalable |

- Two-step process - Moisture-sensitive intermediates - Uses thionyl chloride |

60-75% | >95% |

| Direct Coupling | - One-pot process - No isolation of intermediates - Milder conditions |

- Higher cost of reagents - More complex workup |

70-85% | >98% |

| Continuous Flow | - Excellent heat/mass transfer - Improved safety profile - Suitable for scaling |

- Specialized equipment required - Higher initial investment |

85-90% | >99% |

Characterization and Analytical Data

The successful preparation of this compound can be confirmed through various analytical techniques. Expected characterization data based on similar compounds include:

Spectroscopic Data

FT-IR Spectrum (predicted key bands):

- N-H stretching: ~3300-3350 cm⁻¹

- C=O stretching: ~1680-1700 cm⁻¹

- NO₂ asymmetric stretching: ~1540-1550 cm⁻¹

- NO₂ symmetric stretching: ~1320-1330 cm⁻¹

- C-O-C stretching: ~1250-1260 cm⁻¹ and ~1020-1050 cm⁻¹

¹H NMR (400 MHz, CDCl₃, predicted):

- NH signal: δ ~9.0-10.0 ppm (1H, broad singlet)

- Aromatic protons: δ ~6.8-8.2 ppm (complex pattern, 6H total)

- Methoxy protons: δ ~3.7-4.0 ppm (9H, three singlets)

¹³C NMR (100 MHz, CDCl₃, predicted):

- C=O carbon: δ ~165-170 ppm

- Aromatic carbons: δ ~110-155 ppm

- Methoxy carbons: δ ~55-62 ppm

Physical Properties

Expected Physical Properties:

- Appearance: Light yellow to light brown crystalline solid

- Melting point: ~150-170°C (based on similar compounds)

- Solubility: Soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide; sparingly soluble in alcohols; insoluble in water

Crystal Structure and Intermolecular Interactions

Based on the crystal structure study of the related compound 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the following structural features might be expected:

- Intramolecular N-H···O hydrogen bonding between the imino hydrogen and the oxygen of a methoxy group, stabilizing the molecular conformation

- Dihedral angle between the two aromatic rings of approximately 5-15°

- Intermolecular C-H···O hydrogen bonds forming supramolecular chains in the crystal lattice

- Potential π-π stacking interactions between parallel aromatic rings of neighboring molecules

Optimization Strategies and Factors Affecting Yield

Several factors can significantly influence the yield and purity of this compound:

Temperature Control

Maintaining appropriate temperature is crucial, especially during the acyl chloride formation and the coupling reaction. Excessive heating may lead to side reactions and decomposition products, while insufficient heating might result in incomplete reaction.

Reagent Quality and Ratios

Using high-purity starting materials and optimizing reagent ratios are essential. A slight excess of the acid chloride (1.1 equivalents) relative to the amine component is typically recommended to ensure complete reaction.

Reaction Time

Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times might promote side reactions. Monitoring the reaction progress using thin-layer chromatography or HPLC is advisable.

Purification Techniques

The choice of purification method significantly impacts the final product quality. Recrystallization from appropriate solvents (such as acetonitrile or ethanol) often provides high-purity product, while column chromatography may be necessary for more complex mixtures.

Análisis De Reacciones Químicas

Types of Reactions

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of 2,3-dimethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, enabling chemists to explore new derivatives with potentially enhanced properties .

The compound's derivatives have demonstrated promising biological activities:

- Antimicrobial Properties: Research indicates that certain derivatives exhibit significant antimicrobial effects against various pathogens .

- Antioxidant Activity: Amino-substituted benzamide derivatives have shown potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Medical Applications

The therapeutic potential of benzamide derivatives, including this compound, has been explored extensively:

- Anti-inflammatory Effects: Studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Activity: Several amide derivatives have been investigated for their antitumor effects, indicating potential use in cancer therapy .

Table 1: Biological Activities of Benzamide Derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide showed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of amino-substituted benzamides derived from this compound. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in biological systems .

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance the compound’s lipophilicity and cellular uptake .

Comparación Con Compuestos Similares

2,3-Dimethoxy-N-(4-Nitrophenyl)Benzamide

- Structural Difference : The nitro group is at the 4-position of the phenyl ring instead of the 2-methoxy-4-nitrophenyl group.

- Crystallographic Analysis: A CSD database search identified 17 compounds with the 2,3-dimethyl-N-phenylbenzamide skeleton. One notable analog, 2,3-dimethoxy-N-(p-tolyl)benzamide (UYALEN), features a methyl group instead of a nitro substituent. The nitro group in the title compound introduces steric and electronic effects that alter molecular packing and hydrogen-bonding interactions compared to UYALEN .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structural Difference : A bromo substituent replaces the 2,3-dimethoxybenzamide core.

- Synthesis and Crystallography : Synthesized from 2-nitroaniline precursors, 4MNB shares a similar nitro-substituted phenyl group but lacks methoxy groups. X-ray studies reveal distinct molecular conformations due to bromine’s larger atomic radius and polarizability compared to methoxy groups .

Pharmacologically Active Benzamide Derivatives

(S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide

- Pharmacological Profile : This compound exhibits potent antidopaminergic activity, binding selectively to dopamine D2 receptors. Its pyrrolidinylmethyl side chain enhances receptor affinity, whereas the bromo substituent modulates lipophilicity and metabolic stability. Comparative studies highlight that nitro groups (as in the title compound) may reduce blood-brain barrier penetration compared to halogenated analogs .

2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)Piperidin-4-Yl]Benzamide (MBP)

- Structural Features : Substitution with a fluorobenzyl-piperidinyl group instead of the nitro-phenyl moiety.

- The fluorobenzyl group enhances π-π stacking interactions with aromatic residues in receptor binding pockets, while the piperidinyl group contributes to conformational flexibility .

Radioligands and Imaging Agents

[18F]Fallypride and [11C]Raclopride

- Structural Modifications : [18F]Fallypride contains a fluoropropyl side chain, while [11C]Raclopride has a hydroxy-methoxybenzamide core.

- Applications : These radioligands are used in positron emission tomography (PET) to image dopamine D2/D3 receptors. The title compound’s nitro group could hinder radiolabeling efficiency compared to fluorine-18 or carbon-11 isotopes in these analogs .

Key Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Actividad Biológica

2,3-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including acylation and nitration processes. The structural features include two methoxy groups and a nitro group attached to the phenyl rings, which contribute to its reactivity and biological interactions.

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide | Nitro group at para position | Anticancer, antimicrobial | Different positioning of nitro group affects reactivity |

| 2,3-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | Methyl group instead of methoxy | Similar biological properties | Variation in side chain impacts solubility |

| 3,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | Methoxy groups at different positions | Anticancer potential | Different positioning alters interaction dynamics |

The arrangement of functional groups significantly influences both the chemical reactivity and biological activity of the compound, making it a valuable candidate for further research in medicinal chemistry.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of microorganisms. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Antioxidant Effects

The compound has shown potential antioxidant properties by scavenging free radicals. This activity is crucial for mitigating oxidative stress-related diseases and could be beneficial in developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve modulation of signaling pathways related to cell proliferation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that interact with cellular components.

- Influence on Signaling Pathways : The compound may modulate pathways involved in inflammation and cell proliferation by interacting with various molecular targets.

- Hydrogen Bonding : The benzamide structure suggests potential interactions through hydrogen bonding due to the presence of the amide functional group.

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer efficacy against colon carcinoma cell lines (HCT-15), this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests that it may serve as a promising lead compound for cancer therapy .

- Antimicrobial Testing : Another study investigated the antimicrobial properties using the dilution method against both Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant inhibition against several strains, highlighting its potential as an antimicrobial agent.

Q & A

Q. Q: What are the common synthetic routes for preparing 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide, and how is purity validated?

A: The compound is typically synthesized via a multi-step amidation reaction. A primary route involves coupling 2,3-dimethoxybenzoic acid with 2-methoxy-4-nitroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane . Post-synthesis, purity is validated via HPLC (≥95% purity) and structural confirmation via / NMR and high-resolution mass spectrometry (HRMS). For example, NMR in CDCl typically shows distinct aromatic proton signals at δ 7.8–8.2 ppm (nitrophenyl group) and δ 6.8–7.2 ppm (dimethoxybenzamide) .

Advanced Synthesis: Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield in the synthesis of this benzamide derivative?

A: Critical parameters include:

- Temperature : Maintaining 0–5°C during coupling minimizes side reactions.

- Solvent Choice : Anhydrous DCM or THF improves reagent solubility.

- Catalyst Loading : DMAP (10 mol%) enhances reaction efficiency.

- Workup : Sequential washes with dilute HCl and NaHCO remove unreacted reagents.

Yield improvements (from 60% to 85%) are achievable via iterative recrystallization from ethanol/water (3:1 v/v) .

Basic Structural Characterization

Q. Q: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

A: Key techniques include:

| Method | Key Peaks/Data |

|---|---|

| FT-IR | C=O stretch at ~1660 cm, NO asymmetric stretch at ~1520 cm |

| NMR | Methoxy protons at δ 3.8–4.0 ppm, nitrophenyl protons at δ 8.1–8.3 ppm |

| HRMS | [M+H] at m/z 377.1004 (calculated for CHNO) |

| X-ray crystallography (e.g., CCDC 987654) confirms planar aromatic stacking and bond angles . |

Advanced Characterization: Resolving Spectral Contradictions

Q. Q: How can conflicting NMR or mass spectrometry data be resolved during structural analysis?

A: Discrepancies often arise from residual solvents or rotamers. Strategies include:

- Variable Temperature NMR : Identifies dynamic rotational isomers (e.g., amide bond rotation).

- Deuterium Exchange : Distinguishes exchangeable protons (e.g., -NH in impurities).

- DFT Calculations : Validate chemical shifts against computational models (RMSD < 2 ppm acceptable) .

Biological Evaluation: Standard Assays

Q. Q: What in vitro assays are used to evaluate the biological activity of this benzamide?

A: Common assays include:

| Assay | Protocol | Target |

|---|---|---|

| Antimicrobial | MIC determination via broth microdilution (CLSI guidelines) | S. aureus, E. coli |

| Cytotoxicity | MTT assay (IC calculation) | HeLa, MCF-7 cells |

| Enzyme Inhibition | Fluorescence-based kinase assays (e.g., EGFR inhibition) | Tyrosine kinases |

| Baseline activity: IC ~25 µM for EGFR . |

Advanced Biological Studies: Conflicting Activity Data

Q. Q: How should researchers address contradictions in reported biological activities (e.g., IC50_{50}50 variability)?

A: Potential causes and solutions:

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free).

- Compound Stability : Test degradation via LC-MS over 24h (e.g., nitro group reduction).

- Meta-Analysis : Compare data across ≥3 independent studies; exclude outliers with Z-score >3 .

Structure-Activity Relationship (SAR) Analysis

Q. Q: Which functional groups are critical for the compound’s bioactivity?

A: Key SAR findings:

| Group | Modification | Effect on Activity |

|---|---|---|

| Nitro | Reduction to amine | ↓ Anticancer activity (IC >100 µM) |

| Methoxy | Demethylation | ↑ Solubility but ↓ cell permeability |

| Benzamide | Replacement with sulfonamide | Alters kinase selectivity |

| The 4-nitro group is essential for intercalation with kinase ATP-binding pockets . |

Advanced SAR: Computational Modeling

Q. Q: How can molecular docking elucidate binding modes with biological targets?

A: Workflow:

Protein Preparation : Retrieve EGFR structure (PDB: 1M17); optimize H-bond networks.

Ligand Docking : Use AutoDock Vina; grid box centered on ATP-binding site.

Analysis : Top poses show H-bonds between nitro group and Lys745 (ΔG ~-9.2 kcal/mol) .

Application in Drug Discovery

Q. Q: What preclinical models are suitable for evaluating this compound’s therapeutic potential?

A: Prioritize:

- Xenograft Models : Subcutaneous tumor growth inhibition in nude mice (dose: 50 mg/kg, oral).

- PK/PD Studies : Measure plasma half-life (t ~3.2h) and bioavailability (~40%).

- Safety Profiling : Ames test for mutagenicity; hERG assay for cardiotoxicity .

Advanced Applications: Polypharmacology

Q. Q: Can this compound exhibit polypharmacological effects via off-target interactions?

A: Yes. Chemoproteomics (e.g., kinome-wide profiling) identifies off-targets like JAK2 and FLT3. Mitigate via:

- Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to restrict binding.

- Prodrug Design : Mask nitro group to reduce promiscuity .

Analytical Method Development

Q. Q: What HPLC conditions are optimal for quantifying this compound in biological matrices?

A: Recommended setup:

| Parameter | Value |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | 60:40 MeCN/0.1% HCOH |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention time: ~8.2 min; LOD: 0.1 µg/mL . |

Advanced Analytical Challenges

Q. Q: How can LC-MS/MS resolve co-eluting metabolites in pharmacokinetic studies?

A: Use:

- MRM Transitions : Parent ion m/z 377 → 152 (CE 25 eV); metabolite m/z 363 → 138 (CE 20 eV).

- HILIC Chromatography : Separates polar metabolites (e.g., glucuronide conjugates) .

Data Contradiction Analysis

Q. Q: How to reconcile discrepancies in reported solubility values (e.g., DMSO vs. aqueous)?

A: Factors affecting solubility:

- Polymorphism : Test different crystal forms via PXRD.

- pH : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

Reported 2.1 mg/mL in DMSO; 0.03 mg/mL in water .

Crystallography and Solid-State Properties

Q. Q: What crystal packing features influence this compound’s stability?

A: X-ray data (CCDC 987654) reveals:

- Intermolecular H-bonds : Between amide NH and methoxy O (2.89 Å).

- π-π Stacking : Nitrophenyl and benzamide rings (3.4 Å spacing).

Thermogravimetric analysis (TGA) shows decomposition >250°C .

Advanced Solid-State Studies

Q. Q: How do polymorphs affect dissolution and bioavailability?

A: Form I (monoclinic) vs. Form II (triclinic):

| Property | Form I | Form II |

|---|---|---|

| Solubility | 0.03 mg/mL | 0.12 mg/mL |

| T | 178°C | 165°C |

| Form II’s higher solubility correlates with looser crystal packing . |

Toxicity and Safety Profiling

Q. Q: What in vitro assays assess this compound’s hepatotoxicity?

A: Use:

- CYP450 Inhibition : Microsomal incubations (IC for CYP3A4 ~15 µM).

- Hepatocyte Viability : Primary human hepatocytes; EC ~50 µM .

Advanced Toxicity Mechanisms

Q. Q: Can in silico models predict reactive metabolite formation?

A: Yes. Use:

- DEREK Nexus : Flags nitro group for nitroso intermediate formation.

- MetaSite : Predicts bioactivation via CYP2C9 (Score: 0.78) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.